

Physical and chemical properties of L-Valine ethyl ester tosylate

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Compound of Interest

Compound Name: *H-Val-oet tos*

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L-Valine Ethyl Ester Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valine ethyl ester tosylate is a chiral building block of significant interest in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. As a derivative of the essential amino acid L-valine, it offers a versatile scaffold for the introduction of the valine side chain in a protected form. This technical guide provides a comprehensive overview of the known physical and chemical properties of L-valine ethyl ester and its common salt form, the hydrochloride, due to the limited availability of specific data for the tosylate salt. It also includes a general protocol for the synthesis of amino acid ester tosylates, which can be adapted for the preparation of the title compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and other advanced materials.

Introduction

L-valine, a proteinogenic branched-chain amino acid, is a fundamental component of many biological structures and processes. Its ethyl ester derivative, particularly in a salt form like the tosylate, serves as a crucial intermediate in the synthesis of peptides and peptidomimetics. The ester group protects the carboxylic acid functionality of valine, while the tosylate salt form can improve its handling and solubility characteristics. In drug development, L-valine esters have

been utilized as prodrugs to enhance the bioavailability of parent drug molecules[1]. This guide aims to consolidate the available physicochemical data and synthetic methodologies relevant to L-Valine ethyl ester tosylate to facilitate its effective use in research and development.

Physicochemical Properties

Detailed experimental data specifically for L-Valine ethyl ester tosylate is not widely available in public literature. However, the properties of the free base (L-Valine ethyl ester) and the more commonly documented hydrochloride salt provide valuable insights.

Identifiers and Molecular Characteristics

The following table summarizes key identifiers for L-Valine ethyl ester and its hydrochloride salt. The molecular formula and weight for the tosylate salt are calculated for reference.

Property	L-Valine Ethyl Ester	L-Valine Ethyl Ester Hydrochloride	L-Valine Ethyl Ester Tosylate (Calculated)
IUPAC Name	ethyl (2S)-2-amino-3-methylbutanoate	ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride	ethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Synonyms	Ethyl L-valinate, H-Val-OEt	L-Val-OEt·HCl	N/A
CAS Number	17431-03-7[2][3]	17609-47-1[4][5]	N/A
Molecular Formula	C ₇ H ₁₅ NO ₂ [2][3]	C ₇ H ₁₆ ClNO ₂ [4][5]	C ₁₄ H ₂₃ NO ₅ S
Molecular Weight	145.20 g/mol [2][3]	181.66 g/mol [4][5]	317.40 g/mol
Canonical SMILES	CCOC(=O)C(C(C)C)N[2]	CCOC(=O)C(C(C)C)N.Cl	CCOC(=O)C(C(C)C)N.CS(=O)(=O)O
InChI Key	BQIVJVAZDJHDJF-LURJTMIESA-N[2]	PQGVTLQEKCJXKF-RGMNGODLSA-N	N/A

Physical Properties

The physical properties of L-Valine ethyl ester hydrochloride are well-documented and are presented here as a proxy for the expected properties of the tosylate salt.

Property	Value	Conditions
Appearance	White powder[4]	Ambient
Melting Point	~100 °C[4]	
102-105 °C (lit.)		
Solubility	Soluble in water	
Optical Rotation	$[\alpha]_{D^{20}} = +6.5 \pm 1^\circ$ [4]	$c = 2$ in H ₂ O
$[\alpha]_{D^{20}} = +6.7^\circ$	$c = 2$ in H ₂ O	

Chemical Properties and Spectral Data

The chemical reactivity of L-Valine ethyl ester tosylate is primarily dictated by the amino and ester functional groups. The amino group is nucleophilic and can be readily acylated or alkylated. The ester group is susceptible to hydrolysis under both acidic and basic conditions.

Spectral Data

Specific spectral data for the tosylate salt is not readily available. However, ¹H NMR and ¹³C NMR data for the free ester and the hydrochloride salt are informative.

- ¹H NMR (L-Valine ethyl ester hydrochloride): A comparison of the ¹H NMR spectra of the hydrochloride salt, the free ester, and an ibuprofen salt has been reported, highlighting the shifts of the amino and protonated amino groups[6].
- ¹³C NMR (L-Valine ethyl ester): Spectral data is available in various databases[2].

Experimental Protocols

General Synthesis of Amino Acid Ester Tosylates

A general and environmentally benign method for the preparation of amino acid benzyl ester tosylates has been described, which can be adapted for the synthesis of the corresponding

ethyl ester. This procedure avoids the use of hazardous solvents like benzene and carbon tetrachloride[7].

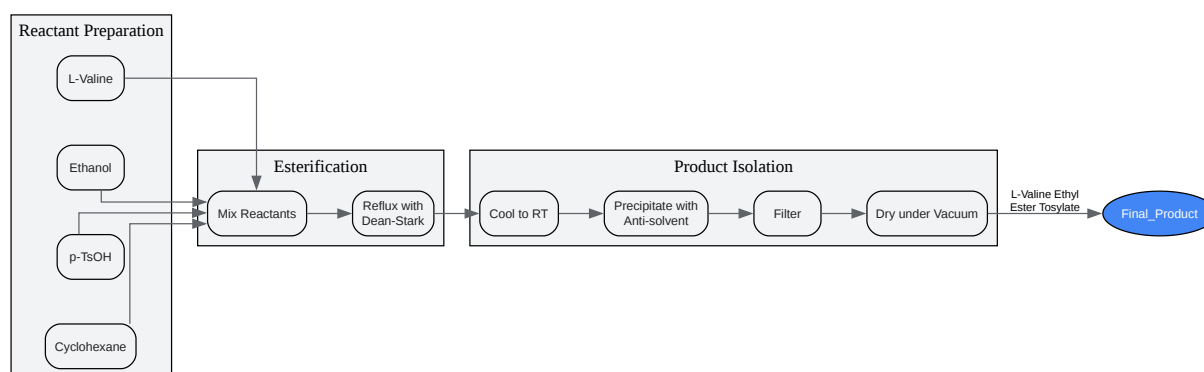
Reaction Scheme:

L-Valine + Ethanol + p-Toluenesulfonic acid monohydrate → L-Valine ethyl ester tosylate + Water

Procedure:

- A mixture of L-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and excess ethanol is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
- A suitable azeotroping solvent, such as cyclohexane, is added to the mixture[7].
- The reaction mixture is heated to reflux, and the water formed during the esterification is removed azeotropically.
- The reaction progress is monitored by a suitable technique (e.g., TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product, L-Valine ethyl ester tosylate, is precipitated by the addition of a suitable anti-solvent, such as diethyl ether or ethyl acetate[7].
- The solid product is collected by filtration, washed with the anti-solvent, and dried under vacuum.

Experimental Workflow Diagram:



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Caption: General workflow for the synthesis of L-Valine ethyl ester tosylate.

Applications in Research and Drug Development

L-Valine ethyl ester and its salts are valuable intermediates in several areas of chemical and pharmaceutical research.

- **Peptide Synthesis:** They serve as building blocks for the incorporation of the valine residue into peptide chains.
- **Prodrug Development:** The esterification of a drug molecule with L-valine can enhance its absorption and bioavailability. L-valine ester prodrugs are recognized by peptide transporters, facilitating their transport across biological membranes[1].
- **Asymmetric Synthesis:** The chiral nature of L-valine ethyl ester makes it a useful starting material or auxiliary in asymmetric synthesis.

Due to the general nature of its applications, a specific signaling pathway diagram involving L-Valine ethyl ester tosylate cannot be constructed at this time. Its role is primarily as a synthetic intermediate rather than a direct modulator of a specific biological pathway.

Conclusion

L-Valine ethyl ester tosylate is a valuable, yet not extensively characterized, derivative of L-valine. While specific physicochemical data for the tosylate salt remains scarce, the properties of the corresponding hydrochloride salt and the free ester provide a useful reference point for researchers. The provided general synthesis protocol offers a starting point for the preparation of this compound using environmentally more acceptable solvents. The utility of L-valine esters as synthetic intermediates in peptide chemistry and as prodrug moieties underscores their continued importance in the development of new therapeutics. Further detailed characterization of the tosylate salt would be a valuable contribution to the field.

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